molecular formula C33H28O12 B3177862 Tetrakis(4-carboxyphenoxymethyl)methane CAS No. 245551-35-3

Tetrakis(4-carboxyphenoxymethyl)methane

Cat. No. B3177862
CAS RN: 245551-35-3
M. Wt: 616.6 g/mol
InChI Key: FQBOIKZICWAJBY-UHFFFAOYSA-N
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Description

Tetrakis(4-carboxyphenoxymethyl)methane is a bis(hydroxymethyl) compound that is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries. It has a molecular weight of 616.56822 and a molecular formula of C33H28O12 . It is often used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .


Synthesis Analysis

A symmetric compound of tetrakis[(p-acetamidophenoxy)methyl]methane was prepared using pentaerythritoltetratosylate and acetaminophen as raw materials. After a Williamson etherification reaction, it was hydrolyzed under acidic conditions to produce tetrakis[(p-amino phenoxy)methyl]methane . The optimal process parameters for the production yield of tetrakis[(p-acetamidophenoxy)methyl]methane were found to be a reaction time of 16 hours, a reaction temperature of 170°C, and a reactant ratio of 1:5 .


Molecular Structure Analysis

The structure of tetrakis(4-carboxyphenoxymethyl)methane was characterized by infrared and 1H-NMR . It has the highest symmetry among tetrapyridylmethane isomers .


Chemical Reactions Analysis

The influence of reaction time, reaction temperature, and reactant ratio on the production yield of tetrakis[(p-acetamidophenoxy)methyl]methane was studied . The reaction time, reaction temperature, and reactant ratio were found to significantly affect the yield.


Physical And Chemical Properties Analysis

Tetrakis(4-carboxyphenoxymethyl)methane has a molecular weight of 616.56822 and a molecular formula of C33H28O12 . It is a bis(hydroxymethyl) compound that is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries.

Mechanism of Action

As a typical photosensitizer (PS), tetrakis(4-carboxyphenyl)porphyrin (TCPP) is favored by researchers. TCPP itself has powerful performance, which can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects .

Future Directions

TCPP-based nanocomposites have been researched for tumor therapy in recent years . As a typical photosensitizer (PS), TCPP is favored by researchers and can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . Metal–organic frameworks (MOFs) seem tailor-made for TCPP, giving it more potential for application .

properties

IUPAC Name

4-[3-(4-carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O12/c34-29(35)21-1-9-25(10-2-21)42-17-33(18-43-26-11-3-22(4-12-26)30(36)37,19-44-27-13-5-23(6-14-27)31(38)39)20-45-28-15-7-24(8-16-28)32(40)41/h1-16H,17-20H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBOIKZICWAJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(COC2=CC=C(C=C2)C(=O)O)(COC3=CC=C(C=C3)C(=O)O)COC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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